N'-(2-thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-2-thienylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a heterocyclic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring fused with a cyclopentane ring and a thienylmethylidene group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-thienylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves the condensation of a thienylmethylidene derivative with a hydrazide precursor. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid . The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2-thienylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-2-thienylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N’-[(E)-2-thienylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-methyl-2-thienyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
Uniqueness
N’-[(E)-2-thienylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide stands out due to its specific thienylmethylidene group, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
Molecular Formula |
C12H12N4OS |
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Molecular Weight |
260.32 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4OS/c17-12(16-13-7-8-3-2-6-18-8)11-9-4-1-5-10(9)14-15-11/h2-3,6-7H,1,4-5H2,(H,14,15)(H,16,17)/b13-7+ |
InChI Key |
RHTNOJVNXRSZGT-NTUHNPAUSA-N |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
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